molecular formula C15H28ClNO2 B2806697 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1212153-31-5

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride

货号: B2806697
CAS 编号: 1212153-31-5
分子量: 289.84
InChI 键: YEDOMIQOJYXXFL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is a synthetic organic compound of significant interest in advanced chemical and pharmacological research. Its molecular structure, which integrates a 3-methylpiperidine moiety linked via a propan-2-ol chain to a 3-methylpent-1-yn-3-yl ether group, suggests potential for interaction with various biological targets . Researchers are exploring this compound primarily as a key chemical intermediate in medicinal chemistry, particularly in the design and synthesis of novel ligands for central nervous system (CNS) receptors . The presence of the piperidine ring, a common feature in many pharmacologically active molecules, indicates its utility in the development of compounds for neurological studies . The specific stereochemistry and ether linkage may influence its binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies aimed at developing new therapeutic agents. This product is intended for use in laboratory research only and is not for diagnostic, therapeutic, or any other human use.

属性

IUPAC Name

1-(3-methylpent-1-yn-3-yloxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2.ClH/c1-5-15(4,6-2)18-12-14(17)11-16-9-7-8-13(3)10-16;/h1,13-14,17H,6-12H2,2-4H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEDOMIQOJYXXFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C#C)OCC(CN1CCCC(C1)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

Chemical Structure and Properties

1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride is characterized by a complex structure featuring a piperidine ring, an alkyne moiety, and a secondary alcohol. Its molecular formula is C14H23N1O2ClC_{14}H_{23}N_1O_2Cl, and it exhibits both hydrophilic and lipophilic properties, making it a candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and potential modulation of various receptors. Preliminary studies suggest that it may act on:

  • Dopaminergic receptors : Potentially influencing mood and motor control.
  • Adrenergic receptors : Implicating effects on cardiovascular functions.
  • Serotonergic systems : Suggesting roles in anxiety and depression management.

Pharmacological Studies

Several studies have explored the pharmacological effects of related compounds, providing insights into the potential biological activity of 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride.

Antimicrobial Activity

Research on similar piperidine derivatives indicates significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with comparable structures have shown minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL against various pathogens, suggesting that this compound may exhibit similar properties .

Neuropharmacological Effects

In neuropharmacological assessments, compounds with piperidine structures have been noted for their anticonvulsant properties. For example, modifications at the piperidine nitrogen have been linked to enhanced activity in seizure models, indicating that 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride may also possess anticonvulsant effects .

Toxicological Profile

Initial toxicity assessments suggest that derivatives of this compound may pose moderate risks. Reports indicate that similar compounds can cause skin irritation and have harmful effects if ingested . Thus, further toxicological evaluations are essential to establish safety for therapeutic use.

Case Study 1: Antimicrobial Efficacy

A study examining a series of piperidine derivatives demonstrated that specific modifications led to enhanced antibacterial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The study highlighted the importance of structural diversity in optimizing antimicrobial activity .

Case Study 2: Neurological Applications

In a controlled trial involving piperidine derivatives for treating epilepsy, one compound exhibited a significant reduction in seizure frequency compared to the control group. This suggests potential applications for 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride in neurological disorders .

Comparative Data Table

Compound NameBiological ActivityMIC (µg/mL)Notable Effects
1Antimicrobial50 - 200Effective against Gram-positive bacteria
2AnticonvulsantN/ASignificant reduction in seizure frequency
3NeuroprotectiveN/AModulation of dopaminergic pathways

科学研究应用

Pharmaceutical Applications

The compound has been investigated for its potential as a therapeutic agent. Its structural components suggest activity against various biological targets.

Case Study: Antimicrobial Properties

Research has shown that derivatives of piperidine compounds exhibit antimicrobial properties. A study evaluated several piperidine derivatives, including those structurally similar to 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, against bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum. The findings indicated significant inhibition of microbial growth, suggesting potential use in developing new antimicrobial agents .

Case Study: Neuropharmacological Effects

Another area of interest is the neuropharmacological activity of piperidine derivatives. Compounds with similar structures have been evaluated for their effects on serotonin transporters, which are crucial in treating conditions like depression and anxiety. The ability to modify the piperidine ring allows for the development of selective serotonin reuptake inhibitors (SSRIs), enhancing therapeutic efficacy while minimizing side effects .

Agricultural Applications

The compound has also been explored for its fungicidal properties. Active compound combinations involving 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride have been patented for use in agricultural settings to combat fungal pathogens.

Data Table: Fungicidal Activity

CompoundTarget FungiEfficacy
1-(A)Alternaria solaniHigh
1-(B)Fusarium solaniModerate
1-(C)Botrytis cinereaHigh

This table summarizes findings from various studies indicating that the compound can effectively inhibit growth in several fungal species, making it a candidate for agricultural fungicides .

相似化合物的比较

Structural Analogs and Substituent Effects

The compound shares structural homology with several propan-2-ol derivatives, primarily differing in the ether and amine substituents. Key comparisons include:

Compound Name Ether Substituent Amine Substituent Key Differences Potential Applications References
Target Compound 3-Methylpent-1-yn-3-yl 3-Methylpiperidin-1-yl Alkyne group increases lipophilicity Beta-blocker candidate
1-(3-Methoxyphenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol HCl 3-Methoxyphenoxy 3-Methylpiperidin-1-yl Aryl ether vs. alkyne ether; lower logP Cardiovascular agents
Dexpropranolol Hydrochloride 1-Naphthyloxy Isopropylamino Aromatic vs. aliphatic ether; stereochemistry Beta-blocker with membrane effects
Impurity G (EP) as Hydrochloride 5,6,7,8-Tetrahydronaphthalen-1-yloxy tert-Butylamino Polycyclic ether; tertiary amine Pharmaceutical impurity

Key Observations :

  • Ether Group Impact: The alkyne group in the target compound likely enhances metabolic stability compared to aryl ethers (e.g., Impurity G), which are prone to oxidative degradation . However, aryl ethers (e.g., dexpropranolol) may exhibit stronger receptor binding due to π-π interactions .
  • Amine Group Variability: The 3-methylpiperidin-1-yl group offers a rigid, bicyclic structure that may improve selectivity for specific adrenergic receptor subtypes compared to linear amines like tert-butylamino (Impurity G) .
Pharmacological Activity Comparisons
  • Beta-Blocking Activity: Dexpropranolol hydrochloride ([R]-isomer) demonstrates potent beta-blocking activity, whereas the target compound’s alkyne ether may reduce affinity due to steric hindrance .
  • Membrane-Stabilizing Effects: Propan-2-ol derivatives like nadolol and dexpropranolol exhibit membrane-stabilizing properties; the target compound’s lipophilic alkyne group could enhance this effect .
Physicochemical Properties
  • Solubility : The hydrochloride salt improves aqueous solubility relative to freebase analogs (e.g., Impurity G) .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-((3-Methylpent-1-yn-3-yl)oxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride?

  • Methodology : The compound is synthesized via nucleophilic substitution between 3-methylpent-1-yn-3-ol and a propanol intermediate containing the 3-methylpiperidine moiety. Ethanol or methanol is used as the solvent, with sodium hydroxide or potassium carbonate as the base to drive the reaction . Industrial-scale production employs continuous flow reactors for consistent yield, followed by recrystallization or column chromatography for purification .
  • Key Considerations : Monitor reaction temperature (20–40°C) to avoid side reactions. Use anhydrous conditions to prevent hydrolysis of the alkynyl ether.

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

  • Analytical Workflow :

  • NMR Spectroscopy : Compare 1^1H and 13^{13}C NMR shifts with computational predictions (e.g., PubChem data for analogous piperidine-propanol derivatives) .
  • X-ray Crystallography : Resolve stereochemical ambiguities, particularly for the propanol backbone and piperidine ring conformation .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+^+ ion at m/z 312.2) .

Q. What safety protocols are critical during handling and storage?

  • Guidelines :

  • Handling : Use fume hoods to avoid inhalation of fine powders. Wear nitrile gloves and safety goggles to prevent skin/eye contact .
  • Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent degradation of the alkynyl ether group .

Advanced Research Questions

Q. How does stereochemistry at the propanol backbone influence pharmacological activity?

  • Experimental Design :

  • Synthesize enantiomers via chiral catalysts (e.g., (R)- and (S)-propanol derivatives).
  • Evaluate receptor binding affinity using radioligand displacement assays (e.g., for neurological targets like σ-receptors or serotonin transporters) .
    • Data Interpretation : Stereochemistry at C2 (propanol) significantly affects binding kinetics. For example, the (R)-enantiomer may show 10-fold higher affinity for dopamine receptors than the (S)-form in analogs .

Q. How can researchers resolve contradictions in reported biological activity data across structural analogs?

  • Case Study : Conflicting dopamine receptor inhibition results between 3-methylpiperidine and 4-methylpiperidine derivatives.

  • Method : Perform comparative molecular dynamics simulations to assess binding pocket interactions. Validate with site-directed mutagenesis assays .
  • Outcome : The 3-methylpiperidine group induces steric hindrance in the receptor’s hydrophobic cleft, reducing efficacy compared to 4-substituted analogs .

Q. What strategies optimize the compound’s solubility and bioavailability for in vivo studies?

  • Approaches :

  • Salt Formation : Test alternative counterions (e.g., citrate or tartrate) to improve aqueous solubility while retaining stability .
  • Prodrug Design : Introduce ester groups at the hydroxyl moiety to enhance membrane permeability, followed by enzymatic hydrolysis in target tissues .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。